molecular formula C8H13NO4 B2377535 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid CAS No. 1936187-00-6

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid

Cat. No.: B2377535
CAS No.: 1936187-00-6
M. Wt: 187.195
InChI Key: HZWHOXKTCSOLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is a compound with the molecular formula C8H13NO4 and a molecular weight of 187.2 g/mol It is known for its unique structure, which includes a seven-membered azepane ring with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino acid derivative with a cyclic anhydride, followed by hydrolysis and purification steps . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the azepane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific solvents and temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-hydroxy-2-oxoazepan-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-6-3-1-2-4-9(8(6)13)5-7(11)12/h6,10H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWHOXKTCSOLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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